
9,10-Anthracenedione, 1,8-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diiodoanthracene-9,10-dione is a chemical compound with the molecular formula C₁₄H₆I₂O₂ and a molecular weight of 460.005 g/mol It is a derivative of anthracene-9,10-dione, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diiodoanthracene-9,10-dione typically involves the iodination of anthracene-9,10-dione. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the 1 and 8 positions .
Industrial Production Methods
Industrial production of 1,8-diiodoanthracene-9,10-dione may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Diiodoanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthracene derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while reduction can produce anthracene-9,10-diol .
Scientific Research Applications
1,8-Diiodoanthracene-9,10-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and as a sensitizing agent in photochemical reactions
Mechanism of Action
The mechanism of action of 1,8-diiodoanthracene-9,10-dione involves its interaction with molecular targets through its iodine substituents. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromoanthracene-9,10-dione: Similar structure with bromine atoms instead of iodine.
1,8-Dichloroanthracene-9,10-dione: Chlorine atoms substituted at the 1 and 8 positions.
1,8-Difluoroanthracene-9,10-dione: Fluorine atoms substituted at the 1 and 8 positions.
Uniqueness
1,8-Diiodoanthracene-9,10-dione is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it suitable for specific applications where other halogens may not be as effective .
Properties
CAS No. |
30877-00-0 |
|---|---|
Molecular Formula |
C14H6I2O2 |
Molecular Weight |
460.00 g/mol |
IUPAC Name |
1,8-diiodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H |
InChI Key |
AAWQONPYXVKYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


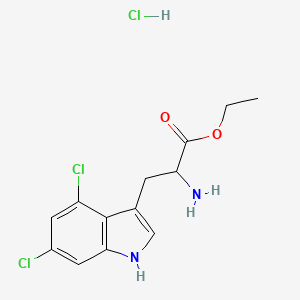
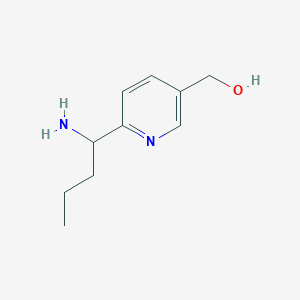
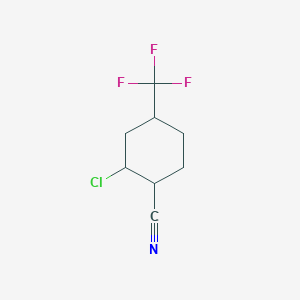

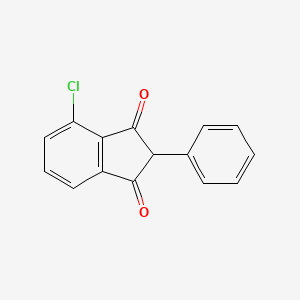
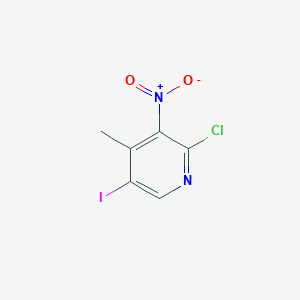
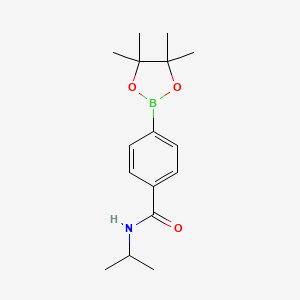
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

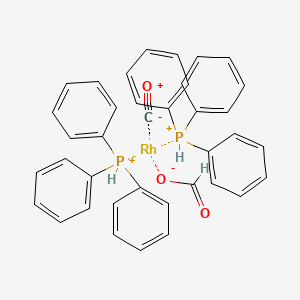
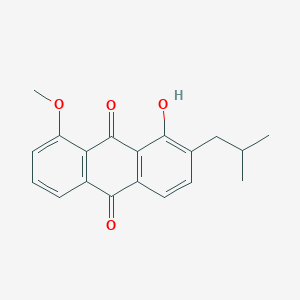
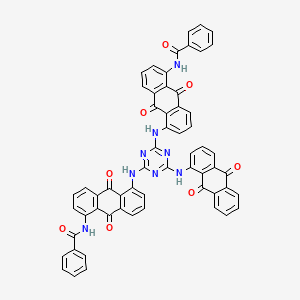
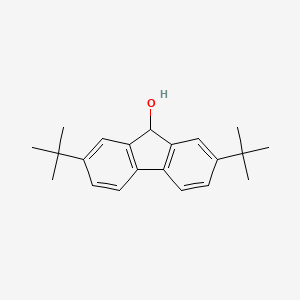
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
